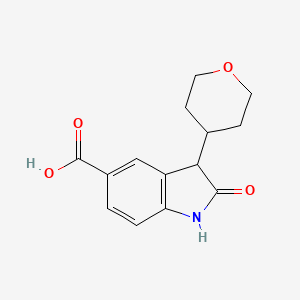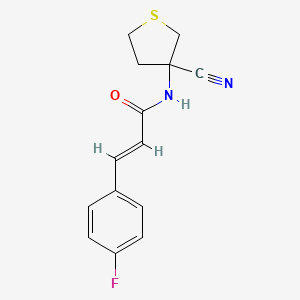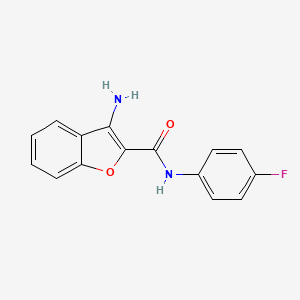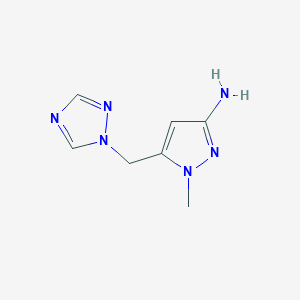
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide, also known as BQS, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BQS is a sulfonamide derivative that has been synthesized through a multistep process, and its biological activities have been extensively studied.
Scientific Research Applications
Anticancer Potential
The tetrahydroisoquinoline moiety, including compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide, has been extensively investigated for its anticancer properties. Research has demonstrated the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines exhibiting potent cytotoxic activities against various cancer cell lines, including breast cancer. These findings underscore the potential of tetrahydroisoquinoline derivatives as promising pharmaceutical agents for developing novel and safer anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Prodrug Applications
Sulfonamide derivatives, including those structurally related to this compound, have been explored as potential prodrug forms. These studies have focused on enhancing the water solubility and bioavailability of pharmaceutical agents, thereby improving their therapeutic efficacy. The research highlights the versatility of sulfonamide derivatives in drug design and development, presenting a pathway for creating more effective treatments for various conditions (Larsen, Bundgaard, & Lee, 1988).
Antimalarial Activity
Benzene and isoquinoline sulfonamide derivatives have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. These compounds, which share a structural resemblance to this compound, demonstrated significant in vitro efficacy, showing minimal inhibitory concentrations (MICs) in the range of 2-50 µg/mL. This research adds to the body of knowledge on the potential of sulfonamide derivatives in the development of new antimalarial agents (Parai, Panda, Srivastava, & Kumar Puri, 2008).
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15(2)14-26(24,25)21-18-11-10-16-9-6-12-22(19(16)13-18)20(23)17-7-4-3-5-8-17/h3-5,7-8,10-11,13,15,21H,6,9,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSMCHMYHJNLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

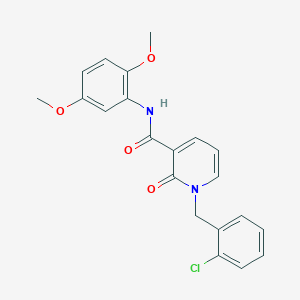
![(2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2448775.png)
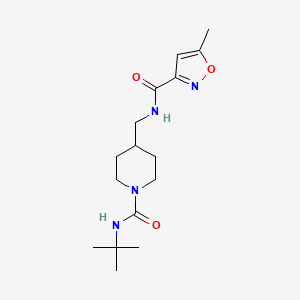
![Methyl 2-((2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2448778.png)
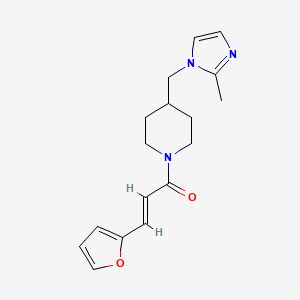
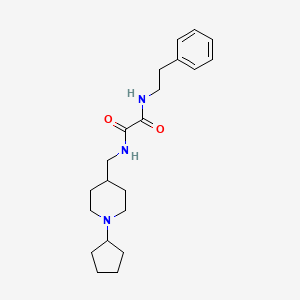

![2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2448785.png)


